molecular formula C19H18N2O4S2 B3001007 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 898423-17-1

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B3001007
CAS No.: 898423-17-1
M. Wt: 402.48
InChI Key: USKVQSKYTBEWAN-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted at position 4 with a 4-methoxyphenyl group and a 3-ethylsulfonyl moiety on the benzamide core. Its structural uniqueness lies in the combination of an electron-donating methoxy group on the thiazole ring and an electron-withdrawing ethylsulfonyl group on the benzamide, which may influence its physicochemical and biological behavior .

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-27(23,24)16-6-4-5-14(11-16)18(22)21-19-20-17(12-26-19)13-7-9-15(25-2)10-8-13/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKVQSKYTBEWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The thiazole and benzamide moieties contribute to its biological activity, making it a candidate for further research in areas such as anticancer and anti-inflammatory treatments. This article synthesizes existing research findings, detailing the biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, an ethylsulfonyl group, and a methoxy-substituted phenyl group. Its synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.
  • Benzamide Formation : The thiazole intermediate is reacted with 4-aminobenzoyl chloride.
  • Ethylsulfonyl Group Addition : Introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly lung cancer (A549). In vitro studies have shown that compounds with similar structures can inhibit cell proliferation effectively, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity Against A549 Cell Line

CompoundIC50 (μg/mL)Reference
This compoundTBDCurrent Study
N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide10.88 ± 0.82

The proposed mechanism involves the interaction of the compound with specific enzymes and receptors, leading to modulation of their activities. The thiazole ring facilitates binding to biological targets, potentially inhibiting pathways involved in tumor growth and inflammation .

Antioxidant Activity

In addition to anticancer properties, the compound has shown antioxidant activity in preliminary studies. This activity is crucial as it may contribute to its overall therapeutic effects by reducing oxidative stress within cells .

Case Studies

  • In Vitro Studies : A study evaluated various thiazole derivatives for their anticancer properties using the MTT assay. Among these derivatives, certain compounds showed significant inhibition of A549 cell growth, suggesting that structural modifications can enhance biological activity .
  • Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of these compounds to target proteins (e.g., tyrosine kinase). Such studies provide insights into how structural features influence biological interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Benzamide Substituent Thiazole Substituent Sulfonyl Group Key Properties/Notes References
Target Compound 3-(ethylsulfonyl) 4-(4-methoxyphenyl) Ethyl Methoxy enhances solubility; ethylsulfonyl may improve metabolic stability.
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) 3-(methylsulfonyl) 4-(pyridin-2-yl) Methyl Lower yield (33%); pyridinyl introduces basicity.
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-(ethylsulfonyl) 4-(pyridin-2-yl) Ethyl Sulfonyl positional isomer of 7a; electronic effects differ.
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 2-(4-fluorophenyl) 4-(pyridin-2-yl) None Acetamide backbone; fluorophenyl may enhance lipophilicity.
Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) 2-acetoxy 5-nitro-2-thiazolyl None Antiparasitic activity; nitro group increases reactivity.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(diethylsulfamoyl) 4-(4-nitrophenyl) Diethylsulfamoyl Bulky sulfamoyl group; nitrophenyl may reduce solubility.
Key Observations:

Substituent Position : The target compound’s 3-ethylsulfonyl group contrasts with analogs like 7b (4-sulfonyl), which may alter electronic distribution and binding interactions .

Thiazole Ring Modifications: Methoxyphenyl vs. Pyridinyl: The 4-methoxyphenyl group (electron-donating) in the target compound may improve solubility compared to pyridin-2-yl (electron-withdrawing, basic) in 7a/7b .

Sulfonyl Group Variations :

  • Ethylsulfonyl (target) vs. methylsulfonyl (7a): Ethyl groups may enhance lipophilicity and metabolic stability .
  • Diethylsulfamoyl (): Bulkier substituent could cause steric hindrance in target binding .

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